(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Catalog No.
S6874572
CAS No.
1226437-21-3
M.F
C19H17ClFN5O
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophen...

CAS Number

1226437-21-3

Product Name

(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone

Molecular Formula

C19H17ClFN5O

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C19H17ClFN5O/c20-14-3-1-5-16(11-14)24-7-9-25(10-8-24)19(27)18-13-26(23-22-18)17-6-2-4-15(21)12-17/h1-6,11-13H,7-10H2

InChI Key

QTYIGKKMMRDPBM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F

The exact mass of the compound 1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is 385.1105660 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring and a triazole moiety. The presence of halogenated phenyl groups enhances its potential biological activity and solubility. This compound is of interest in medicinal chemistry for its possible therapeutic applications, particularly in the realm of neuropharmacology and oncology.

The chemical behavior of this compound can be analyzed through various reactions typical for piperazine and triazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms on the phenyl rings can undergo nucleophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The carbonyl group in the methanone moiety can participate in condensation reactions with amines or alcohols.
  • Reduction Reactions: The triazole ring can be reduced under specific conditions, potentially altering its biological properties.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.

The biological activity of (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone has been evaluated through various studies. It is predicted to exhibit:

  • Antidepressant Effects: Due to the piperazine component, which is known to interact with serotonin receptors.
  • Anticancer Activity: The triazole moiety has been associated with anticancer properties, potentially acting through apoptosis induction in cancer cells.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may also possess antimicrobial activity.

Computer-aided predictions indicate a broad spectrum of biological activities, making it a candidate for further pharmacological exploration .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring: Starting from commercially available piperazine and reacting it with chlorinated phenyl compounds.
  • Synthesis of the Triazole Moiety: Utilizing azide and alkyne coupling reactions (click chemistry) to construct the triazole framework.
  • Final Coupling Reaction: The piperazine derivative is then coupled with the triazole using standard amide bond formation techniques.

These methods allow for the efficient construction of the target molecule while providing opportunities for structural modifications.

The potential applications of (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone include:

  • Pharmaceutical Development: As a lead compound for designing new antidepressants or anticancer agents.
  • Research Tool: In studies aimed at understanding receptor interactions and signaling pathways in neuropharmacology.
  • Chemical Probes: For investigating biological mechanisms due to its unique structural features.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities with various receptors (e.g., serotonin receptors).
  • In vitro Assays: To evaluate cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogens.

These studies help elucidate the compound's mechanism of action and potential side effects .

Similar compounds often share structural features such as piperazine or triazole rings. Examples include:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine ring with phenylethynyl groupAntagonist activity at mGluR5
1-(3-Chlorophenyl)piperazinePiperazine with chlorophenyl groupAntidepressant effects
1-(4-Fluorophenyl)-1H-pyrazolePyrazole ring with fluorophenyl groupAnticancer properties

The uniqueness of (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone lies in its dual pharmacophoric nature—combining properties from both piperazine and triazole structures, potentially allowing it to interact with multiple biological targets simultaneously.

This comprehensive overview highlights the significance of this compound in medicinal chemistry and its potential applications in drug development. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

385.1105660 g/mol

Monoisotopic Mass

385.1105660 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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